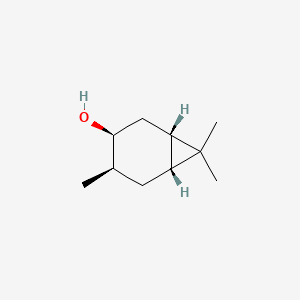![molecular formula C6H4N2O3S B14156592 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 53229-51-9](/img/structure/B14156592.png)
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antiproliferative properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formamide at elevated temperatures (around 200°C) . This reaction results in the formation of the thieno-pyrimidine core structure.
Industrial Production Methods
This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino and thiol-substituted thieno-pyrimidines.
科学研究应用
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory and antiproliferative properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, survival, and inflammation.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure and biological properties.
Uniqueness
3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can significantly influence its reactivity and biological activity .
属性
CAS 编号 |
53229-51-9 |
|---|---|
分子式 |
C6H4N2O3S |
分子量 |
184.17 g/mol |
IUPAC 名称 |
3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3S/c9-5-4-3(1-2-12-4)7-6(10)8(5)11/h1-2,11H,(H,7,10) |
InChI 键 |
PPUWOFYPBMFNQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1NC(=O)N(C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


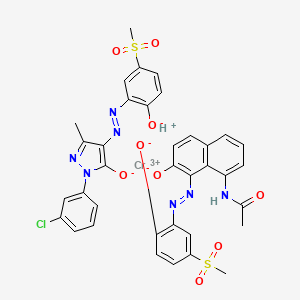

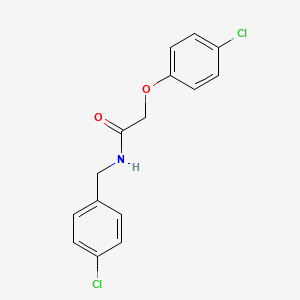
![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
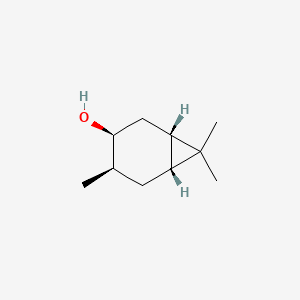
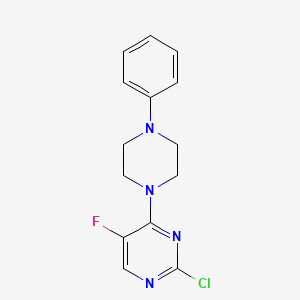
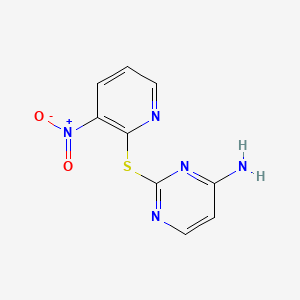
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
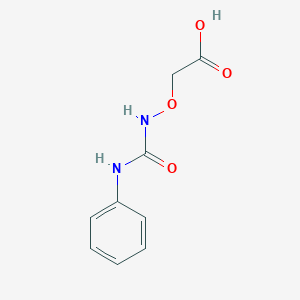
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
